molecular formula C14H11NO2 B13832051 1-amino-4-hydroxy-10H-anthracen-9-one

1-amino-4-hydroxy-10H-anthracen-9-one

Cat. No.: B13832051
M. Wt: 225.24 g/mol
InChI Key: UEKXNNPPVYKKMA-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-10H-anthracen-9-one (also known in research as 1-amino-4-hydroxy-9,10-anthraquinone or 1-AHAQ) is a planar anthraquinone derivative of significant interest in biochemical and pharmacological research due to its DNA-binding properties and selective biological activity . This compound serves as a simple, cost-effective analogue of anthracycline chemotherapeutic drugs, providing a valuable tool for studying structure-activity relationships in anticancer drug development . Researchers utilize 1-AHAQ to investigate intercalation into DNA base pairs via π-π stacking and hydrophobic interaction, which can inhibit topoisomerase II, disrupt DNA replication, and trigger apoptosis in cancer cells . Studies have demonstrated its specific efficacy against human breast adenocarcinoma cells (MDA-MB-231), inducing programmed cell death while showing little to no cytotoxic effect on normal breast epithelial cells, highlighting its potential for selective therapeutic strategies . The molecule's photophysical properties, including solvent-dependent fluorescence, make it suitable for spectroscopic studies on electron transfer processes and excited-state behavior . Its structural features, including hydrogen-bond donor and acceptor sites, facilitate investigations into intra- and intermolecular hydrogen bonding and their role in biological recognition . With a melting point of 207-209°C , this orange-to-red solid is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this product with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-amino-4-hydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H11NO2/c15-11-5-6-12(16)10-7-8-3-1-2-4-9(8)14(17)13(10)11/h1-6,16H,7,15H2

InChI Key

UEKXNNPPVYKKMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Ahaq and Its Analogs

Classical and Contemporary Synthetic Routes to the 1-Amino-4-hydroxy-9,10-anthracenedione Core

The construction of the fundamental 1-amino-4-hydroxy-9,10-anthracenedione (a tautomer of 1-amino-4-hydroxy-10H-anthracen-9-one) scaffold can be achieved through various classical and contemporary synthetic methodologies.

Classical approaches often commence with the Friedel-Crafts acylation reaction. For instance, a regioselective synthesis of a dihydroxyanthraquinone core can be achieved starting from materials like 1,4-dimethoxybenzene, which then requires further functionalization steps to introduce the amino group. ijcce.ac.ir A common historical route to 1-aminoanthraquinones involves the sulfonation of anthraquinone (B42736), followed by nitration, reduction of the nitro group, and subsequent replacement of the sulfonic acid group with a hydroxyl group, or vice-versa. Another classical pathway involves the direct nitration of anthraquinone, which typically yields a mixture of isomers, followed by reduction to the corresponding aminoanthraquinone. google.com However, this method's lack of selectivity can be a significant drawback. google.com

More controlled classical methods have been developed. One such multi-step synthesis begins with the reaction of a 2-substituted benzyl (B1604629) compound with xylene, followed by oxidation to a benzophenonedicarboxylic acid. google.comgoogle.com This intermediate then undergoes an acid-catalyzed ring closure, typically with oleum, to form a 1-substituted anthraquinonecarboxylic acid. google.comgoogle.com The substituent, often a halogen, is then displaced by an amino group through ammonolysis, and a final decarboxylation step yields the 1-aminoanthraquinone (B167232) core. google.comgoogle.com To obtain the 4-hydroxy derivative, starting materials with appropriate substitution patterns or subsequent hydroxylation steps are required.

Contemporary methods focus on improving efficiency, selectivity, and environmental sustainability. A greener approach for the synthesis of 1-aminoanthraquinone involves the highly chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water under mild conditions. journalajacr.com This method is noted for being clean, operationally simple, and suitable for industrial application. journalajacr.com The introduction of the 4-hydroxy group can be accomplished by starting with 1-nitro-4-hydroxyanthraquinone or by nucleophilic substitution on a 1-amino-4-haloanthraquinone precursor.

Advanced Functionalization Strategies for Anthracenone (B14071504) and Anthraquinone Scaffolds

The anthraquinone framework is a versatile scaffold that allows for a wide range of chemical modifications to tune its properties. nih.govnih.govresearchgate.net Advanced functionalization strategies have been developed to introduce diverse substituents with high precision, moving beyond the classical methods.

Nucleophilic Substitution Reactions for Amine and Hydroxyl Group Introduction

Nucleophilic aromatic substitution is a cornerstone for the functionalization of the anthraquinone core, particularly for introducing amine and hydroxyl groups. libretexts.org The reaction's feasibility is enhanced by the electron-withdrawing nature of the quinone carbonyl groups.

The introduction of amino groups is frequently achieved by reacting haloanthraquinones with amines. For example, 1-amino-4-bromo-9,10-anthraquinone is a key intermediate that readily undergoes nucleophilic substitution of the bromine atom with various alkyl or aryl amines. nih.gov This reaction is often catalyzed by copper salts in what is known as the Ullmann condensation. nih.gov Similarly, chloroanthraquinones can be converted to their amino derivatives by reaction with ammonia (B1221849) or amines, sometimes in the presence of a base or in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). bac-lac.gc.caresearchgate.net

The direct amination of hydroxyanthraquinones is also possible. The treatment of 1,4-dihydroxyanthraquinone with butylamine (B146782), for instance, can lead to the substitution of a hydroxyl group or addition at the ortho position, demonstrating the utility of nucleophilic substitution for creating aminoanthraquinone derivatives. mdpi.comnih.gov Photochemical methods have also been employed, where 1-methoxyanthraquinone (B1595750) undergoes nucleophilic substitution with ammonia and primary aliphatic amines to yield 1-aminoanthraquinones. rsc.org

Regarding the introduction of hydroxyl groups, these are often incorporated into the starting materials or introduced via hydrolysis of precursor groups. However, the hydroxyl group itself can be a target for substitution. While direct SN2 reactions on alcohols are difficult due to the poor leaving group nature of the hydroxide (B78521) ion (OH-), the hydroxyl group can be converted into a better leaving group. libretexts.org This can be achieved by protonation in strong acid or by conversion to sulfonate esters (tosylates, mesylates) or through reagents like thionyl chloride. libretexts.orglibretexts.org

Starting Material Reagent(s) Product(s) Reaction Type
1-Amino-4-bromo-9,10-anthraquinoneVarious primary amines, Cu catalyst1-Amino-4-(alkyl/aryl)amino-9,10-anthraquinonesNucleophilic Substitution (Ullmann) nih.gov
1,5-DichloroanthraquinoneSodium azide (B81097) in DMSO1-Amino-5-chloroanthraquinoneNucleophilic Substitution bac-lac.gc.caresearchgate.net
1,4-DihydroxyanthraquinoneButylamine (BuNH₂)2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dioneNucleophilic Substitution mdpi.comnih.gov
1-MethoxyanthraquinoneAmmonia / R-NH₂ (light)1-Aminoanthraquinone / 1-AlkylaminoanthraquinonePhotochemical Nucleophilic Substitution rsc.org

Metal-Catalyzed Cross-Coupling Reactions in Anthraquinone Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to anthraquinone chemistry has enabled the creation of previously inaccessible structures. nih.govfrontiersin.orgyoutube.com These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are the most prominent in this area. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is widely used to synthesize aryl-substituted anthraquinones. researchgate.netresearchgate.net For example, 1-hydroxy-4-iodo-9,10-anthraquinone can be coupled with various arylboronic acids to generate a diverse library of 4-aryl-1-hydroxyanthraquinone derivatives. researchgate.net Similarly, the Sonogashira coupling enables the introduction of alkyne moieties by reacting haloanthraquinones with terminal alkynes. frontiersin.orgresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method used to form carbon-nitrogen bonds. This reaction is employed for the synthesis of arylaminoanthraquinones by coupling haloanthraquinones with arylamines. rsc.org The Ullmann condensation, a copper-catalyzed reaction, also remains a relevant method for C-N and C-O bond formation on the anthraquinone scaffold. rsc.org These cross-coupling reactions are indispensable for building complex architectures and for the functionalization of the anthraquinone core with a high degree of control. researchgate.net

Reductive Amination and Other Transformation Pathways

Reductive amination offers a direct and efficient pathway to synthesize amines from carbonyl compounds. wikipedia.org In the context of anthraquinone chemistry, this reaction can be used to introduce aminoalkyl side chains. A one-pot reductive amination procedure has been successfully used to synthesize various aminoanthraquinone derivatives. rsc.org This process typically involves the reaction of an aminoanthraquinone with an aldehyde (like pyridine-3-carbaldehyde) in the presence of a reducing agent, leading to the formation of a secondary amine. rsc.org For instance, 1-hydroxy-4-(3-picolylamino)anthracene-9,10-dione has been synthesized from 1-amino-4-hydroxyanthraquinone (B1669015) using this method. rsc.org The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. wikipedia.orgredalyc.org

Another crucial transformation pathway for introducing the amino group is the reduction of a nitro group. As mentioned previously, the nitration of an anthraquinone followed by reduction is a fundamental strategy. google.com Various reducing agents can be employed, with modern methods favoring milder and more selective reagents. The use of sodium hydrosulfide in water is an example of a green and scalable method for the reduction of 1-nitroanthraquinone to 1-aminoanthraquinone. journalajacr.com

Synthesis of Structural Analogs and Derivatives of 1-Amino-4-hydroxy-9,10-anthracenedione

The 1-AHAQ scaffold serves as a template for the synthesis of a vast array of structural analogs and derivatives with tailored properties. biointerfaceresearch.comacs.orgnih.gov Modifications can be made to the amino and hydroxyl groups, the quinone carbonyls, or the aromatic rings.

One example involves the synthesis of 1-[(aminoalkyl)amino]-4-hydroxy-10-imino-9-anthracenones. nih.gov In these analogs, one of the carbonyl oxygens is replaced by an imino group, and the primary amine at the 1-position is extended with an aminoalkyl chain. nih.gov Another derivative is the Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone, where the parent molecule acts as a ligand, coordinating to a metal center. acs.orgnih.gov Such modifications significantly alter the electronic and steric properties of the parent compound.

Synthesis of Alkylated and Arylated Aminoanthraquinones

The synthesis of N-alkylated and N-arylated derivatives of aminoanthraquinones is of great importance, particularly in the field of dyes and functional materials. rsc.org

Alkylated aminoanthraquinones can be synthesized via nucleophilic substitution reactions where a haloanthraquinone is treated with an alkylamine. nih.gov For example, reacting 1,4-dimethoxyanthracene-9,10-dione with butylamine can yield 1-(butylamino)-4-methoxyanthacene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione. mdpi.com Alkylation can also be performed on existing hydroxyanthraquinones using specific catalysts. rsc.org

Arylated aminoanthraquinones are commonly prepared using metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann coupling reactions are effective for reacting chloroanthraquinones with various arylamines. rsc.org Another approach involves the decomposition of diazonium fluoroborates derived from aminoanthraquinones in an aromatic solvent, which can lead to the formation of arylated products, such as 1-aryl-4-aminoanthraquinones. acs.org

Reaction Starting Materials Catalyst/Reagent Product Type Reference
Arylation1-Chloro-4-aminoanthraquinone, DiazotizationFluoroboric acid, Aromatic solvent1-Aryl-4-aminoanthraquinones acs.org
ArylaminationChloroanthraquinone, ArylaminePd or Cu catalystArylaminoanthraquinones rsc.org
Alkylamination1,4-Disubstituted anthraquinone, ButylaminePhI(OAc)₂Butylaminoanthraquinones mdpi.comnih.gov

Synthesis of Imino Analogs and Related Derivatives

The synthesis of imino analogs of this compound (1-AHAQ), specifically 1-[(aminoalkyl)amino]-4-hydroxy-10-imino-9-anthracenones, has been explored as a novel class of cytotoxic agents. These compounds are structural analogs of anthracenediones where a carbonyl group is replaced by an imino group.

The general synthetic route involves the reaction of a 1-[(aminoalkyl)amino]-4-hydroxy-9,10-anthracenedione with an amine. For instance, a novel group of cytotoxic anthraquinone derivatives, 1-[(aminoalkyl)amino]-4-hydroxy-10-imino-9-anthracenones, has been synthesized. It has been demonstrated that these imino analogues of the anthracenediones exhibit a reduced capacity to generate oxygen radicals. The cytotoxic activity of the resulting iminoanthracenones was found to be lower than that of their corresponding quinone carbonyl counterparts. Nevertheless, one of the synthesized imino compounds displayed moderate antileukemic activity in vivo. google.com

A key step in the synthesis is the introduction of the imino group at the C-10 position. This transformation can be achieved through various chemical methods, often involving condensation reactions with primary amines. The choice of the amine reactant allows for the introduction of different side chains at the imino nitrogen, thereby enabling the synthesis of a library of derivatives for structure-activity relationship studies.

The table below summarizes the key aspects of the synthesis of these imino analogs.

ReactantReagentProductKey Findings
1-[(aminoalkyl)amino]-4-hydroxy-9,10-anthracenedionePrimary Amine1-[(aminoalkyl)amino]-4-hydroxy-10-imino-9-anthracenoneDiminished ability to generate oxygen radicals compared to carbonyl analogs. google.com
1-[(aminoalkyl)amino]-4-hydroxy-10-imino-9-anthracenone--Lower cytotoxic activity than related quinone carbonyl analogues. google.com
Specific imino compound--Showed moderate antileukemic activity in vivo. google.com

Preparation of Modified Side-Chain Derivatives

The modification of side chains on the 1-AHAQ scaffold is a crucial strategy for developing new derivatives with tailored properties. These modifications primarily target the amino group at the C-1 position, but can also involve other positions on the anthraquinone ring. Common synthetic strategies include N-alkylation, N-acylation, and nucleophilic substitution reactions.

One approach involves the direct reaction of 1,4-dihydroxyanthraquinone (quinizarin), a precursor to 1-AHAQ, with various aliphatic or aromatic amines. This reaction, often carried out in the presence of a solvent like N-methyl-2-pyrrolidone, yields 1-amino-4-hydroxyanthraquinones with the substituent from the amine incorporated as a side chain on the nitrogen atom. This method allows for the introduction of a wide range of alkyl and aryl groups.

Another strategy involves the modification of a pre-existing aminoanthraquinone core. For example, 1-amino-4-bromoanthraquinone can undergo copper-catalyzed Ullmann condensation reactions with a variety of alkyl-, aryl-, and aralkylamines. This leads to the formation of 1-amino-4-(substituted-amino)anthraquinone derivatives, effectively introducing a modified side chain at the C-4 position, which is structurally analogous to modifying the side chain on the C-1 amino group of 1-AHAQ.

Furthermore, the amino group of aminoanthraquinones can be subjected to acylation reactions. For instance, treatment of 1,4-dihydroxyanthraquinone with acetic anhydride (B1165640) can lead to acylated intermediates, which can then be further functionalized. While not a direct modification of the amino group of 1-AHAQ, this demonstrates the feasibility of introducing acyl side chains onto the anthraquinone backbone, which could be adapted for 1-AHAQ.

The following table details various synthetic methods for preparing modified side-chain derivatives of 1-AHAQ and its analogs.

Starting MaterialReaction TypeReagents/ConditionsProduct Type
1,4-DihydroxyanthraquinoneAminationAliphatic or Aromatic Amines, N-methyl-2-pyrrolidone1-(Alkyl/Aryl)amino-4-hydroxyanthraquinones
1-Amino-4-bromoanthraquinoneUllmann CondensationAlkyl-, Aryl-, or Aralkylamines, Copper catalyst1-Amino-4-(substituted-amino)anthraquinones
1,4-DihydroxyanthraquinoneAcylationAcetic AnhydrideAcylated anthraquinone intermediates

Comprehensive Spectroscopic and Crystallographic Elucidation of 1 Ahaq

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a fundamental tool for determining the precise structure of organic molecules. However, complete, fully assigned NMR spectra for 1-AHAQ are not widely reported in readily available literature.

While comprehensive spectral data is scarce, specific assignments have been noted in the context of reaction product analysis. A significant downfield chemical shift observed in the ¹H NMR spectrum is indicative of a strong intramolecular hydrogen bond. cdnsciencepub.com The proton of the hydroxyl group at the C4 position is highly deshielded due to its proximity to the carbonyl oxygen at C9, resulting in a characteristic signal far downfield. cdnsciencepub.com

Interactive Table: Selected ¹H NMR Data for 1-AHAQ

Functional Group Chemical Shift (δ) ppm Solvent

Data derived from studies analyzing Schmidt reaction products of anthraquinones. cdnsciencepub.com

Detailed ¹³C NMR data for 1-AHAQ is not explicitly detailed in the surveyed literature, though NMR spectroscopy is a standard characterization technique for its derivatives. worktribe.comtandfonline.com

Detailed structural elucidation using two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC for 1-amino-4-hydroxy-10H-anthracen-9-one has not been extensively reported in the scientific literature. science.gov Such analyses would be invaluable for unambiguously assigning all proton and carbon signals and confirming the bonding framework.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy provides critical insights into the functional groups present in 1-AHAQ and the nature of the intramolecular hydrogen bonds that define its structure. The FTIR spectrum of 1-AHAQ displays characteristic peaks for its amine and hydroxyl groups. A distinct peak at 3431 cm⁻¹ is attributed to the N-H bond stretching, while a signal at 3300 cm⁻¹ corresponds to the O-H bond stretching. acs.org The positions and broad nature of these bands are strong evidence of significant hydrogen bonding.

Theoretical and experimental studies confirm the presence of two types of intramolecular hydrogen bonds: one between the C4-hydroxyl group and the C9-carbonyl oxygen (O-H···O=C), and another between the C1-amino group and the same C9-carbonyl oxygen (N-H···O=C). science.govacs.orgresearchgate.net These interactions contribute to the planarity and stability of the molecule. acs.org

Interactive Table: Key FTIR Peaks and Assignments for 1-AHAQ

Wavenumber (cm⁻¹) Assignment Reference
3431 N-H Stretch acs.org

Data obtained from KBr pellet technique. acs.orgnih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The electronic spectrum of 1-AHAQ is characterized by multiple absorption bands across the ultraviolet and visible regions, arising from various electron transitions within the conjugated anthraquinone (B42736) system. acs.orgresearchgate.net The absorption spectrum in a 30% ethanol (B145695) solution shows four distinct bands. acs.orgresearchgate.net The peaks in the UV region are attributed to π–π* transitions, while the prominent bands in the visible region (530 and 565 nm) are due to n–π* transitions associated with the chromophore, which are influenced by the presence of the amino and hydroxyl auxochromes and intramolecular hydrogen bonding. acs.org

1-AHAQ is also fluorescent, a property consistent with its application as a red dye and fluorescent indicator. sci-hub.se When excited at a wavelength corresponding to its visible absorption band (530 nm), the compound exhibits a distinct emission maximum in the orange-red region of the spectrum. acs.org

Interactive Table: Photophysical Properties of 1-AHAQ

Property Wavelength (nm) Transition Type Solvent
Absorption Maxima (λ_abs_) 250, 290, 530, 565 π–π* and n–π* 30% Ethanol

Data sourced from UV-vis and fluorescence spectroscopy studies. acs.orgresearchgate.net

Mass Spectrometry (LC/MS, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pathways of 1-AHAQ. The compound has a molecular formula of C₁₄H₉NO₃, corresponding to a molecular weight of approximately 239.23 g/mol . nih.gov

In mass spectra, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 239, which is consistent with the calculated molecular weight. cdnsciencepub.comnih.gov Analysis by GC-MS shows several key fragments. The relative abundance of these fragments helps in understanding the stability of different parts of the molecule upon ionization.

Interactive Table: Major Ions in the Mass Spectrum of 1-AHAQ

m/z Identity Relative Abundance
239 [M]⁺ 99.99
240 [M+1]⁺ 55.33
238 [M-1]⁺ 28.81
154 Fragment 12.24

Data obtained from GC-MS with electron ionization (EI). nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Determining the precise solid-state structure of 1-AHAQ via single-crystal X-ray diffraction has proven to be challenging. Efforts to grow single crystals of 1-AHAQ and its metal complexes have been met with difficulty, a phenomenon attributed to the high planarity of the anthraquinone core which can hinder the formation of high-quality, ordered crystals. acs.org

Despite the absence of a complete single-crystal structure in the surveyed literature, X-ray diffraction methods, likely powder X-ray diffraction (PXRD), have been successfully used in conjunction with computational techniques like Density Functional Theory (DFT). researchgate.net This combined approach has been crucial for analyzing the molecule's solid-state properties. These studies have corroborated findings from other spectroscopic methods, notably confirming the presence of two distinct types of intramolecular hydrogen bonds that dictate the molecular conformation. researchgate.net

Advanced Computational and Theoretical Investigations of 1 Ahaq

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.

Quantum chemical calculations have become indispensable tools for elucidating the intricate details of molecular structure, electronic properties, and spectroscopic behavior. For 1-amino-4-hydroxy-10H-anthracen-9-one (1-AHAQ), these computational methods provide insights that complement and explain experimental findings.

Density Functional Theory (DFT) is a computational method used to determine the fully unconstrained geometry optimization and energy of a molecule. pleiades.online For 1-AHAQ, DFT calculations, often employing functionals like B3LYP, have been utilized to predict its three-dimensional structure. pleiades.online The optimized geometrical parameters obtained from these calculations have been compared with experimental data from X-ray diffraction analysis, showing a reasonably good agreement between the theoretical model and the actual molecular structure. acs.org

DFT analysis is crucial for understanding the distribution of electron density within the molecule. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor while the LUMO serves as an electron acceptor, and the energy gap between them is critical for determining the chemical reactivity of the molecule. pleiades.online These calculations have also been instrumental in confirming the presence and nature of intramolecular hydrogen bonds within the 1-AHAQ structure. acs.org

Table 1: Illustrative Data from DFT Calculations on Anthraquinones This table presents typical parameters obtained from DFT calculations on anthraquinone (B42736) derivatives. Specific values for 1-AHAQ require analysis of full research papers.

ParameterDescriptionTypical Finding
Optimized Bond Lengths (Å) The calculated distances between bonded atoms in the lowest energy conformation.C=O bonds are typically around 1.25 Å; C-N and C-O bonds show lengths indicative of partial double-bond character due to resonance.
**Optimized Bond Angles (°) **The calculated angles between three connected atoms.The geometry around the sp² hybridized carbons of the aromatic rings is typically ~120°.
HOMO-LUMO Gap (eV) The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap suggests higher chemical reactivity and is related to the electronic absorption properties of the molecule.
Electron Density Distribution The spatial distribution of electrons in the molecule.High electron density is typically found around the oxygen and nitrogen atoms, influencing hydrogen bonding and reactivity.

Time-Dependent Density Functional Theory (TDDFT) is the primary method for studying the excited states of molecules and simulating their electronic (UV-Vis) spectra. acs.org For 1-AHAQ, TDDFT computations have been performed to understand its electronic absorption properties. acs.org The results from these theoretical calculations are then compared with experimental UV-Vis spectra to validate the computational model and assign specific electronic transitions. acs.orgresearchgate.net

These studies help to characterize how the molecule absorbs light and transitions to an excited state. The calculations provide information on excitation energies, oscillator strengths (which relate to the intensity of an absorption band), and the molecular orbitals involved in each transition. This is particularly important for understanding the color of 1-AHAQ, which is a disperse dye, and how its structure relates to its light-absorbing properties. pleiades.onlineresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and intramolecular interactions within a molecule. acs.org For 1-AHAQ, NBO analysis has been employed to investigate the intramolecular hydrogen bonds (IHBs) that are crucial to its stability and properties. acs.org The analysis has confirmed the presence of two distinct types of hydrogen bonds in the molecule. acs.org

The key interactions identified are between the lone pairs of electrons on the oxygen atoms and the antibonding orbitals of the N-H and O-H bonds. For example, lone pairs on the keto oxygen (C=O) can be delocalized to the antibonding σ* orbital of the N-H bond (nO → σ*N-H), and similarly, lone pairs on the amino nitrogen can interact with the O-H antibonding orbital. This intramolecular charge transfer stabilizes the molecule. pleiades.onlinenih.gov The stabilization energy (E(2)) associated with these interactions can be quantified, providing a measure of the strength of the hydrogen bonds. nih.govresearchgate.net

Table 2: NBO Analysis of Intramolecular Hydrogen Bonds in 1-AHAQ This table describes the key donor-acceptor interactions responsible for the intramolecular hydrogen bonds in 1-AHAQ as identified by NBO analysis.

Donor NBO (Lewis Type)Acceptor NBO (Non-Lewis Type)Interaction DescriptionSignificance
LP(1) on Carbonyl Oxygen BD(1) of N-H bond n → σThis interaction represents the hydrogen bond between the carbonyl group and the amino group, leading to significant stabilization. pleiades.online
LP(1) on Hydroxyl Oxygen BD(1) of C=O bond n → πDelocalization of electron density from the hydroxyl oxygen into the anthraquinone ring system, contributing to resonance stabilization.

Vibrational Energy Distribution Analysis (VEDA) is used to provide a detailed assignment of calculated vibrational modes to specific internal coordinates of the molecule (stretches, bends, torsions). acs.org The infrared (IR) spectra of 1-AHAQ have been studied using VEDA, which involves calculating the potential energy distribution (PED). acs.org This analysis helps to unambiguously assign the vibrational bands observed in experimental FTIR and Raman spectra. researchgate.net

By correlating the theoretical vibrational frequencies (often calculated using DFT) with experimental spectra, researchers can confirm the molecular structure and understand the vibrational dynamics. For 1-AHAQ, this includes identifying the characteristic stretching frequencies for the N-H, O-H, and C=O groups, as well as the various bending and ring deformation modes that give the molecule its unique spectroscopic fingerprint. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org This technique allows for the analysis of conformational flexibility and the behavior of molecules in different environments, such as in solution. frontiersin.org

While fully atomistic MD simulations have been successfully applied to other anthraquinone dyes to study their alignment and behavior in solution or liquid crystal hosts, specific MD studies focusing on the conformational analysis and solution behavior of 1-AHAQ are not extensively detailed in the current literature. rsc.orgresearchgate.net Such a study would be valuable for understanding the dynamics of the 1-AHAQ molecule. Potential areas of investigation would include the rotational freedom of the amino and hydroxyl substituents, the planarity of the anthraquinone core in various solvents, and the dynamic stability of the intramolecular hydrogen bonds. These simulations could provide a time-resolved "movie" of the molecule's behavior, offering insights into how it interacts with solvent molecules and how its conformation changes over time. frontiersin.org

Studies on Isomerism and Tautomerism of 1-AHAQ and Related Anthraquinones.

Theoretical and spectroscopic studies have revealed that 1-amino-4-hydroxy-9,10-anthraquinone is not a single, static structure but exists as a complex equilibrium mixture of different tautomers and conformers. pleiades.onlineresearchgate.net This is a result of both keto-enol and amino-imine tautomerism. pleiades.onlineresearchgate.net The compound, commonly known as the disperse dye Red 2C, is more accurately described as a collection of isomers rather than a pure 9,10-anthraquinone derivative. pleiades.onlineresearchgate.net

The significant differences observed in the absorption spectra of various samples of this dye are attributed to dissimilar isomeric compositions, which can be influenced by how the dye is prepared or purified. pleiades.online Computational studies have been employed to calculate the relative energies of these different tautomers and the energy barriers for their interconversion, helping to predict which forms are most stable. researchgate.net

The primary tautomeric forms that exist in equilibrium include:

1-amino-4-hydroxy-9,10-anthraquinone (the conventional structure)

4-amino-9-hydroxy-1,10-anthraquinone

9-amino-4-hydroxy-1,10-anthraquinone

9-amino-10-hydroxy-1,4-anthraquinone

9-hydroxy-1,10-anthraquinone-10-imine

These tautomers can also exist as different conformers, for instance, with a single intramolecular hydrogen bond. pleiades.online This dynamic equilibrium between multiple structures is a defining characteristic of 1-AHAQ and is critical to understanding its chemical and physical properties. pleiades.onlineresearchgate.net

Table 3: Major Tautomers of 1-amino-4-hydroxy-anthraquinone

Tautomer NameStructural ClassKey Features
1-amino-4-hydroxy-9,10-anthraquinone 9,10-quinoneTwo keto groups at positions 9 and 10.
4-amino-9-hydroxy-1,10-anthraquinone 1,10-quinone (para-quinone)Keto groups at positions 1 and 10; hydroxyl at position 9.
9-amino-4-hydroxy-1,10-anthraquinone 1,10-quinone (para-quinone)Keto groups at positions 1 and 10; amino at position 9.
9-amino-10-hydroxy-1,4-anthraquinone 1,4-quinone (ortho-quinone)Keto groups at positions 1 and 4; amino at position 9.
9-hydroxy-1,10-anthraquinone-10-imine Quinone-imineAn imine group (=NH) at position 10.

Solvent Effects on the Spectroscopic and Electronic Properties of 1-AHAQ

The surrounding solvent environment can significantly influence the spectroscopic and electronic characteristics of a molecule like this compound (1-AHAQ). This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. These changes, observable in UV-Visible absorption and fluorescence spectra, arise from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. The polarity, polarizability, and hydrogen-bonding capabilities of the solvent are key factors that dictate the extent of these interactions.

For anthraquinone derivatives containing both electron-donating (e.g., -NH2, -OH) and electron-withdrawing (e.g., C=O) groups, the electronic transitions often have a significant intramolecular charge transfer (ICT) character. In such molecules, the excited state is typically more polar than the ground state. Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption and emission spectra. Conversely, non-polar solvents will result in spectra shifted towards shorter wavelengths (blue shift or hypsochromic shift).

In the case of 1-AHAQ, the presence of both amino and hydroxyl groups, which can act as hydrogen bond donors, and carbonyl groups, which are hydrogen bond acceptors, allows for specific interactions with protic solvents like ethanol (B145695) or methanol. These specific hydrogen-bonding interactions, in addition to general electrostatic interactions, can further modify the energy levels of the electronic states. For instance, studies on analogous hydroxyanthraquinones have shown that intermolecular hydrogen bonding in the excited state can influence the quantum yield. nih.gov A UV-Vis spectrum of 1-AHAQ in a 30% ethanol solution has been reported, demonstrating its absorption characteristics in a polar protic environment. researchgate.net

Table 1: Representative Solvatochromic Shifts for Anthraquinone Derivatives in Various Solvents This table illustrates the general principles of solvatochromism on compounds structurally related to 1-AHAQ, demonstrating the expected effect of solvent polarity on spectroscopic properties.

SolventPolarity IndexTypical λmax Shift ObservationPrimary Interaction Type
n-Hexane0.1Blue-shifted (Hypsochromic)van der Waals forces
Dioxane4.8IntermediateDipole-induced dipole
Chloroform4.1IntermediateDipole-dipole, weak H-bond
Ethanol5.2Red-shifted (Bathochromic)Hydrogen bonding, Dipole-dipole
Methanol6.6Red-shifted (Bathochromic)Hydrogen bonding, Dipole-dipole
Dimethyl Sulfoxide (B87167) (DMSO)7.2Significantly Red-shiftedDipole-dipole

Data compiled from principles of solvatochromism and studies on analogous compounds. nih.govbiointerfaceresearch.commdpi.comnih.gov

These solvent-induced shifts provide valuable insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

In Silico Modeling and Cheminformatics Approaches in Anthracenone (B14071504) Research

In silico modeling and cheminformatics have become indispensable tools in the study of anthracenone derivatives, providing deep insights into their structure-activity relationships, predicting their biological activities, and guiding the rational design of new compounds. These computational techniques encompass a range of methods from molecular docking to quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are a cornerstone of cheminformatics in anthracenone research. asianpubs.org The primary goal of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. asianpubs.org This is achieved by calculating various molecular descriptors—numerical values that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

For anthracenone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric or electrostatic fields would likely lead to an increase or decrease in activity. Such studies have been used to design novel anthracenone derivatives as potential inhibitors for various biological targets, including tubulin polymerization and enzymes like 12-lipoxygenase. nih.govresearchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 1-AHAQ) when bound to a second molecule (a receptor, typically a protein or DNA). This method is crucial for understanding the mechanism of action at a molecular level. For anthracenone and anthraquinone derivatives, docking studies have been performed to analyze their binding modes within the active sites of various enzymes and receptors. researchgate.netresearchgate.net For example, docking has been used to investigate how these compounds interact with targets like DNA gyrase B and phosphoglycerate mutase 1 (PGAM1), providing a rationale for their observed inhibitory activities. nih.govnih.gov The results from docking, including binding energy calculations and visualization of key interactions (like hydrogen bonds and van der Waals contacts), are vital for structure-based drug design.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic interactions that occur. Studies on anthraquinone derivatives have used MD simulations to confirm the stability of binding modes predicted by docking and to identify key amino acid residues that play a crucial role in the binding process. nih.gov This detailed understanding of the dynamic behavior of the complex is invaluable for optimizing lead compounds.

Together, these in silico approaches provide a powerful framework for advancing anthracenone research, enabling scientists to efficiently screen virtual libraries, predict biological activities, and design novel derivatives with enhanced properties.

Chemical Reactivity and Coordination Chemistry of 1 Ahaq

Electrochemical Characterization and Redox Behavior of 1-AHAQ

The redox behavior of 1-AHAQ and its derivatives is a key aspect of their chemical reactivity. The electrochemical properties of these compounds can be significantly influenced by factors such as pH and substitution on the anthraquinone (B42736) core. For instance, a study on 1-amino-2-sulfonic-4-hydroxyanthraquinone, a derivative of 1-AHAQ, using cyclic voltammetry demonstrated a clear dependence of the formal potential (E°') on the pH of the electrolyte. acs.org In acidic to neutral solutions (pH 1.0 to 4.2), the formal potential shifts linearly in the negative direction as the pH increases, with a slope of approximately 63 ± 4 mV per pH unit. acs.org This is consistent with a redox reaction involving the transfer of an equal number of protons and electrons. acs.org

The electrochemical properties of 1-AHAQ are substantially modified upon coordination with metal ions. acs.orgnih.govnih.gov Studies on cobalt(III) and copper(II) complexes of 1-AHAQ have shown that the metal center stabilizes the reduced forms of the ligand. nih.govnih.gov This stabilization can delay the reduction of the quinone moiety. nih.gov For example, a Co(III) complex of 1-AHAQ in anhydrous dimethyl sulfoxide (B87167) (DMSO) undergoes three successive one-electron reductions at peak potentials of -0.795 V, -1.010 V, and -1.295 V versus a silver/silver chloride (Ag/AgCl) reference electrode. acs.org The first of these reductions is reversible, while the subsequent two are quasi-reversible. acs.org

Table 1: Electrochemical Data for a Co(III) Complex of 1-AHAQ in Anhydrous DMSO

Reduction StepPeak Potential (Epc vs. Ag/AgCl)Reversibility
1st-0.795 VReversible
2nd-1.010 VQuasi-reversible
3rd-1.295 VQuasi-reversible

Data sourced from a study on a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone. acs.org

Formation and Characterization of Metal Complexes with 1-AHAQ and its Derivatives

1-AHAQ is an effective ligand for a variety of metal ions, forming stable coordination compounds. The presence of both an amino and a hydroxyl group provides multiple binding sites, allowing for the formation of chelate rings with the metal center.

Synthesis of Metal-Anthracenone Coordination Compounds

The synthesis of metal complexes with 1-AHAQ typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For example, a cobalt(III) complex with the molecular formula CoQ₃ (where Q is the deprotonated form of 1-AHAQ) was prepared by reacting 1-AHAQ with cobalt(II) chloride hexahydrate (CoCl₂·6H₂O). nih.gov In this synthesis, the Co(II) is oxidized to Co(III) by bubbling air through the reaction mixture. nih.gov Similarly, a 1:2 copper(II) complex (CuQ₂) has been synthesized and characterized. nih.gov Furthermore, 1-AHAQ has been shown to form complexes with iron(III) and zirconium(IV). nih.govrsc.org The formation of an Fe(AMHA) complex (where AMHA represents 1-AHAQ) at a pH of 2.5 has been reported, as well as a Zr(AMHA)₂ complex at a pH of 3.5. nih.govrsc.org

Spectroscopic and Computational Analysis of Complex Structure and Electronic Properties

A range of spectroscopic techniques and computational methods have been employed to elucidate the structure and electronic properties of 1-AHAQ metal complexes.

Spectroscopic Characterization:

FTIR Spectroscopy: The infrared spectra of 1-AHAQ complexes show significant changes compared to the free ligand, particularly in the regions of the O-H and N-H stretching frequencies. A notable modification in the O-H stretching band indicates the involvement of the hydroxyl group in complex formation, which occurs through deprotonation. acs.orgnih.gov The presence of peaks corresponding to the free amino group in the complex suggests that it may not always be involved in coordination. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum of 1-AHAQ complexes is primarily defined by the ligand itself. acs.orgnih.gov However, the formation of the metal complex can lead to the appearance of new absorption bands. For instance, a Co(III) complex of 1-AHAQ exhibits a new peak at 600 nm. nih.gov

Fluorescence Spectroscopy: The fluorescence emission of 1-AHAQ is altered upon complexation. The emission maximum of a Co(III) complex is slightly red-shifted compared to the free ligand, which is attributed to the metal-ligand bond. acs.orgnih.gov

Mass Spectrometry: Mass spectrometry has been used to confirm the stoichiometry of the metal complexes, such as the 1:3 metal-to-ligand ratio in the CoQ₃ complex. acs.orgnih.gov

Computational Analysis: Density Functional Theory (DFT) has been utilized to determine the energy-optimized molecular structures of 1-AHAQ complexes, which is particularly valuable when single crystals suitable for X-ray diffraction are not available. acs.orgnih.govnih.gov These computational methods have also been used to characterize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complexes. acs.orgnih.gov For the CoQ₃ complex, both HOMO and LUMO are described as mixed metal-ligand type orbitals. nih.gov

Ligand Binding Modes and Coordination Geometries in Metal Complexes

In its metal complexes, 1-AHAQ typically acts as a bidentate ligand, coordinating to the metal ion through the oxygen of the deprotonated hydroxyl group and the nitrogen of the amino group. The deprotonation of the phenolic -OH group is a key step in the formation of these complexes. acs.orgnih.gov

The coordination geometry around the central metal ion is determined by the number of ligands and the nature of the metal. For the Co(III) complex, CoQ₃, an octahedral geometry is proposed. scirp.org In the case of the Cu(II) complex, CuQ₂, a computational study suggests a tilted arrangement of the two planar anthraquinone rings. nih.gov The coordination number and the specific metal ion are the primary factors that dictate the final geometry of the complex. wikipedia.org

Reaction Mechanisms of 1-AHAQ with Various Reagents and Substrates

The synthesis of 1-AHAQ itself provides insight into its reaction mechanisms. One industrial process for the preparation of 1-amino-4-hydroxyanthraquinone (B1669015) involves the treatment of 1,4-dihydroxyanthraquinone with ammonia (B1221849) in an aqueous medium. google.com This reaction is carried out in the presence of a base and a catalytic amount of a reducing agent at elevated temperatures and pressures. google.com This suggests a nucleophilic substitution mechanism where the ammonia displaces one of the hydroxyl groups.

Another related reaction is the ammonolysis of 1-nitroanthraquinone (B1630840) to produce 1-aminoanthraquinone (B167232), which highlights the reactivity of the anthraquinone nucleus towards nucleophilic substitution, a reaction that can be influenced by temperature and the molar ratio of the reactants. mdpi.com

Mechanistic Studies of Biomolecular and Cellular Interactions of 1 Ahaq Non Clinical Focus

Molecular Interactions with Nucleic Acids

DNA Intercalation and Binding Mechanisms

1-amino-4-hydroxy-10H-anthracen-9-one (1-AHAQ) is an analogue of anthracycline anticancer drugs, which are known to exert their therapeutic effects, in part, by interacting with DNA. nih.govnih.gov The planar anthraquinone (B42736) core of 1-AHAQ is a key structural feature that facilitates its interaction with the DNA backbone. nih.gov Studies have shown that the binding mechanism involves the intercalation of this planar chromophore between the DNA base pairs. nih.gov This insertion is primarily driven by π–π stacking interactions and hydrophobic interactions. nih.gov

The stability of this intercalated complex is further enhanced by the formation of hydrogen bonds between the functional groups on the 1-AHAQ molecule and the bases of the DNA. nih.gov Spectroscopic studies, particularly UV-Visible absorption spectroscopy, provide evidence for this intercalative binding. When increasing concentrations of calf thymus DNA (ctDNA) are added to a solution of 1-AHAQ, a significant hypochromic effect (a decrease in absorbance) and a slight bathochromic shift (a shift to a longer wavelength) are observed in the absorption spectrum of the compound. nih.gov These spectral changes are characteristic indicators of electronic interactions resulting from the insertion of the molecule's chromophore into the DNA's double helix structure. nih.gov

Computational studies, including Density Functional Theory (DFT), have been used to analyze the structure of 1-AHAQ, revealing the presence of two types of hydrogen bonds within the molecule itself, which influences its electronic properties and interaction potential. nih.govnih.gov The frontier molecular orbitals (HOMO and LUMO) of 1-AHAQ are critical in understanding its chemical reactivity and how it interacts with biological macromolecules like DNA. nih.gov

Binding Thermodynamics and Kinetic Studies with DNA

The interaction between 1-AHAQ and calf thymus DNA has been quantitatively analyzed to determine its binding parameters. Spectroscopic titration experiments, monitoring the changes in the absorbance of 1-AHAQ at 530 nm in the presence of varying DNA concentrations, allow for the calculation of the intrinsic binding constant (K) and the number of binding sites (n). nih.gov

Analysis of the experimental data reveals a strong binding affinity of 1-AHAQ for ctDNA. The binding constant is on the order of 10^5 M^-1, which is comparable to that of other known DNA intercalators and some anthracycline drugs. nih.gov This strong interaction underscores the stability of the 1-AHAQ-DNA complex. The binding process is characterized by a single binding site per certain number of nucleotides, indicating a specific mode of interaction. nih.gov

Table 1: Binding Parameters of 1-AHAQ with Calf Thymus DNA
ParameterValueMethodReference
Intrinsic Binding Constant (K)1.12 (± 0.05) x 105 M-1UV-Visible Spectroscopy nih.gov
Number of Binding Sites (n)1.1UV-Visible Spectroscopy nih.gov

Interactions with Proteins and Enzymes

Molecular Docking and Binding Site Predictions with Target Proteins

While specific molecular docking studies focusing exclusively on 1-AHAQ with a wide range of proteins are not extensively detailed in the cited literature, research on the broader class of anthraquinones and their derivatives provides insight into their potential protein interactions. For instance, studies on novel synthetic anthraquinone amino-derivatives have utilized molecular docking to investigate their binding affinity against targets like the human serine/threonine kinase PAK4, which is implicated in cancer progression. researchgate.netresearchgate.net In these studies, anthraquinone derivatives were docked into cavities of the PAK4 kinase domain, showing strong binding affinities and interactions with key amino acid residues. researchgate.netresearchgate.net For example, a tryptophan-based anthraquinone derivative demonstrated a docking score of -9.3 kcal/mol in one cavity and -8.7 kcal/mol in another, indicating strong potential binding. researchgate.net Such studies highlight that the anthraquinone scaffold is a promising framework for designing inhibitors that can bind to specific protein targets. researchgate.netresearchgate.net

Inhibition Mechanisms of Specific Enzymes (e.g., protein tyrosine kinases, Cox-2)

Direct experimental studies on the inhibition of protein tyrosine kinases or Cyclooxygenase-2 (COX-2) by 1-AHAQ are limited in the available research. However, the potential for anthraquinone-based molecules to act as enzyme inhibitors is an active area of research. Natural and synthetic anthraquinones have been investigated as inhibitors for various targets, including kinases and topoisomerases. researchgate.net

The general mechanism for kinase inhibition by small molecules often involves competition with ATP for the binding site in the enzyme's catalytic domain or binding to an allosteric site that modulates the enzyme's activity. researchgate.netresearchgate.net For example, certain synthetic 4-hydroxycinnamamide (B120813) derivatives have been identified as potent and specific inhibitors of the epidermal growth factor (EGF) receptor's tyrosine kinase activity, with IC50 values in the sub-micromolar range. nih.govnih.gov

Regarding COX-2, a key enzyme in inflammation, various compounds are known to inhibit its activity. nih.govmdpi.comresearchgate.net While specific data for 1-AHAQ is not available, studies on other molecular scaffolds show that interactions with amino acid residues like Arg120 and Tyr355 at the gate of the COX active site are crucial for inhibition. mdpi.com The development of selective COX-2 inhibitors is a significant goal in anti-inflammatory drug research to avoid the side effects associated with COX-1 inhibition. mdpi.comrsc.org

Cellular Mechanisms of Action (Studies in Cell Lines)

The biological efficacy of 1-AHAQ has been investigated in human breast adenocarcinoma cells (MDA-MB-231). nih.govnih.gov Studies show that 1-AHAQ can induce apoptosis, or programmed cell death, in this cancer cell line. nih.govresearchgate.net This apoptotic induction is a key mechanism for its potential anticancer activity.

Importantly, the cytotoxic effects of 1-AHAQ appear to be selective. While it effectively induces apoptosis in the MDA-MB-231 adenocarcinoma cells, it shows little, if any, cytotoxic effect on normal breast epithelial cells (HBL-100). nih.govnih.gov This selectivity is a desirable characteristic for a potential therapeutic agent, as it suggests the compound may target cancer cells while sparing normal, healthy cells. The induction of apoptosis by 1-AHAQ in cancer cells, coupled with its interaction with DNA, points to a multi-faceted mechanism of action at the cellular level. nih.gov

Induction of Apoptosis in Cancer Cell Models (e.g., MDA-MB-231, MCF-7 breast adenocarcinoma cells)

This compound (1-AHAQ) has been investigated for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Research indicates that 1-AHAQ is effective in triggering apoptosis in human breast adenocarcinoma cells, specifically the MDA-MB-231 line. researchgate.netnih.gov Notably, the compound shows a degree of selectivity, inducing apoptosis in these cancer cells while having minimal cytotoxic effects on normal breast epithelial cells, such as the HBL-100 line. researchgate.netnih.gov

Further studies have explored the biological activity of 1-AHAQ when complexed with metal ions. A cobalt (III) complex of 1-AHAQ, with the molecular formula CoQ₃, was tested on the MCF-7 human breast cancer cell line. nih.govacs.org The study revealed that the complex is cytotoxic and induces both early and late-stage apoptosis in these cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) value for the Co(III) complex after a 24-hour incubation period was determined to be 95 ± 0.05 µg/mL. nih.govacs.org

Cytotoxicity of 1-AHAQ Derivatives in Breast Cancer Cell Lines
CompoundCell LineCell TypeEffectIC₅₀ Value (24h)Source
1-AHAQMDA-MB-231Human Breast AdenocarcinomaInduces ApoptosisNot Specified researchgate.netnih.gov
Co(III) Complex of 1-AHAQMCF-7Human Breast AdenocarcinomaInduces Early & Late Apoptosis95 ± 0.05 µg/mL nih.govacs.org
1-AHAQHBL-100Normal Breast EpithelialLittle to no CytotoxicityNot Applicable researchgate.netnih.gov

Generation of Reactive Oxygen Species and Antioxidant Activities

The mechanism of action for many anthraquinone-based compounds is linked to their redox behavior, including the generation of reactive oxygen species (ROS). The core chemical structure of 1-AHAQ can participate in cellular respiratory chain reactions. nih.gov Through a one-electron reduction of its quinone moiety, 1-AHAQ can form semiquinone radical anions. nih.govnih.gov

This generation of semiquinone intermediates is considered a critical factor in the chemotherapeutic efficacy of this class of compounds. nih.gov The semiquinone radical can then react with molecular oxygen (O₂) to produce superoxide (B77818) radical anions (O₂•–). nih.govnih.gov This initiates a cascade that can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.gov While this ROS generation is integral to the compound's anti-cancer activity, it is also implicated in mechanisms of toxicity. nih.gov

Interestingly, the modification of the 1-AHAQ molecule can modulate this activity. For example, metal complexes of 1-AHAQ, such as the Co(III) complex, can stabilize the semiquinone radical anion. nih.govacs.org This stabilization can delay the reduction process and, consequently, inhibit or drastically decrease the formation of superoxide from the reaction with oxygen. nih.govacs.org

Modulation of Cellular Pathways (e.g., Wnt/β-catenin signaling)

Based on the available scientific literature from the performed searches, there is no direct evidence or published research that specifically investigates or establishes a link between this compound and the modulation of the Wnt/β-catenin signaling pathway. While this pathway is a known target in cancer therapeutics, studies on 1-AHAQ have focused on other mechanisms of action. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-activity relationship (SAR) studies of 1-AHAQ and its analogues have provided insights into the chemical features responsible for its biological effects. The planar anthraquinone structure is a key element, allowing the molecule to intercalate into the DNA backbone through π–π stacking and hydrophobic interactions. nih.gov

The specific arrangement of substituents on the anthraquinone ring is crucial for its activity. Computational, spectroscopic, and biochemical studies have highlighted the importance of hydrogen bonding in stabilizing the interaction between the molecule and biological macromolecules like DNA. researchgate.netnih.govnih.gov X-ray diffraction and Density Functional Theory (DFT) analysis of 1-AHAQ identified two distinct types of intramolecular hydrogen bonds. researchgate.netnih.gov Wiberg bond indices calculated for these bonds confirmed that one is a strong hydrogen bond (O₂₂...H₂₇) while the other is significantly weaker (H₂₄….O₂₁), and this specific bonding arrangement influences the molecule's conformation and reactivity. nih.gov

The chemical reactivity and electronic behavior of 1-AHAQ are also explained by its frontier molecular orbitals (FMOs). The energy gap between the highest occupied molecular orbital (HOMO), which acts as an electron donor, and the lowest unoccupied molecular orbital (LUMO), an electron acceptor, is a key determinant in how 1-AHAQ interacts with other molecules. nih.gov Furthermore, the redox activity is central to its function, with the quinone unit's ability to be reduced and form semiquinones being a critical aspect of its biological mechanism. nih.gov Alterations to this core structure, such as the formation of metal complexes, can significantly modify the electrochemical properties and subsequent biological activity, as seen in the stabilization of the semiquinone radical. nih.gov

Key Structural Features and Their Functional Role in 1-AHAQ
Structural FeatureFunctional RoleSource
Planar Anthraquinone RingEnables DNA intercalation via π–π stacking nih.gov
Quinone MoietyUndergoes one-electron reduction to form semiquinone radicals, leading to ROS generation nih.govnih.gov
Hydroxyl and Amino GroupsParticipate in strong and weak intramolecular hydrogen bonds, influencing conformation and interaction with biological targets nih.gov
Frontier Molecular Orbitals (HOMO/LUMO)Determine the electronic behavior and chemical reactivity of the molecule nih.gov

Advanced Applications and Future Research Directions for 1 Ahaq

Applications in Materials Science and Engineering

The inherent photophysical and electrochemical characteristics of the 1-amino-4-hydroxy-10H-anthracen-9-one (1-AHAQ) framework make it a promising candidate for a range of applications in materials science, from next-generation electronics to energy storage systems.

The anthracene (B1667546) core is a well-established building block for optoelectronic materials due to its strong fluorescence and charge-transport capabilities. rsc.org Research into anthracene derivatives has demonstrated their potential in creating high-performance devices. For instance, multifunctional materials combining a liquid crystal structure with an anthracene core have been successfully synthesized and used in OLEDs, yielding devices with solid-state blue emission and a current efficiency of 1.82 cd A⁻¹. rsc.org

Furthermore, the strategic modification of the anthracene skeleton can produce p-type organic semiconductors with excellent thermal stability and charge mobility. researchgate.net The introduction of amino (-NH₂) and hydroxy (-OH) groups in 1-AHAQ is expected to modulate the electronic properties of the anthracene core, influencing the HOMO/LUMO energy levels and potentially enhancing charge injection and transport. This functionalization opens avenues for designing new emitters or host materials for OLEDs, with the potential for tuning emission colors and improving device efficiency. The development of such materials is crucial for advancing integrated devices like organic light-emitting transistors (OLETs). rsc.org

Anthraquinone (B42736) derivatives are recognized as effective photoinitiators, particularly for polymerizations initiated by near-UV and visible light from sources like LEDs. rsc.orgrsc.org These compounds can initiate free-radical, thiol-ene, and cationic polymerizations. rsc.orgrsc.org Specifically, 1-amino-4-hydroxyanthraquinone (B1669015) has been successfully incorporated into multicolor photoinitiator systems. researchgate.net These systems are utilized for the free-radical photopolymerization of various acrylate (B77674) monomers and have found applications in rapid 3D printing under visible light. researchgate.net

The photoinitiation mechanism for anthraquinone derivatives typically involves the absorption of light, leading to an excited state. This excited molecule can then interact with a co-initiator to generate the free radicals necessary to start the polymerization process. The large conjugated structure of 1-AHAQ allows it to absorb light at lower energies, making it suitable for visible light applications and helping to overcome the environmental and safety concerns associated with traditional high-energy UV lamps. rsc.org

The quinone moiety in 1-AHAQ is inherently redox-active, making it an attractive component for energy storage systems. Research into related anthraquinone derivatives has shown significant promise for redox flow batteries (RFBs), a technology crucial for grid-scale energy storage. researchgate.netharvard.edu Derivatives of 1,4-diaminoanthraquinone, which are structurally very similar to 1-AHAQ, are particularly interesting because they can access multiple stable oxidation states. researchgate.netacs.org Non-aqueous symmetric RFBs built with these molecules have demonstrated high theoretical cell potentials of 2.7 V and energy densities exceeding 49 Wh L⁻¹. researchgate.netacs.org

To address solubility issues in aqueous systems, anthraquinones have been functionalized with water-miscible groups like polyethylene (B3416737) glycol. harvard.edu This approach has led to the development of electrolytes (negolytes) with exceptionally high volumetric capacities, reaching up to 80.4 Ah/L. harvard.edu Given these successes, 1-AHAQ is a strong candidate for further investigation as a redox-active material. Its amino and hydroxy substituents can be used to tune its redox potential and solubility, potentially leading to cost-effective and stable organic flow batteries. researchgate.net

Table 1: Performance of Anthraquinone Derivatives in Energy Storage

Derivative Type Application Key Performance Metric
1,4-Diaminoanthraquinone Derivative Non-aqueous Symmetric RFB Theoretical Cell Potential: 2.7 V
1,4-Diaminoanthraquinone Derivative Non-aqueous Symmetric RFB Theoretical Energy Density: >49 Wh L⁻¹

Supramolecular Chemistry and Host-Guest Interactions of Anthracenones

The flat, aromatic structure of the anthracenone (B14071504) core is ideal for engaging in non-covalent interactions, such as π-π stacking, which are fundamental to supramolecular chemistry. The amino and hydroxy groups of 1-AHAQ add the capability for strong hydrogen bonding, further enhancing its potential for forming ordered, self-assembled structures.

Research has shown that simple anthracene derivatives can form highly organized two-dimensional networks at solid/liquid interfaces. nih.gov These structures feature well-defined cavities capable of trapping solvent molecules in a classic example of host-guest chemistry. nih.gov The functionality of these surfaces can be activated, allowing the initial guest molecules to be replaced by others that fit the cavity, demonstrating a selective molecular recognition process. nih.gov Similarly, combinations of N-alkylaminoanthracenediones with host molecules like β-cyclodextrins have been used to create self-assembling fluorescent vesicles. researchgate.net The formation of such host-guest complexes relies on the dynamic and reversible nature of non-covalent interactions, which can be influenced by external stimuli, making them suitable for applications in smart materials and theranostics. thno.org

Theoretical Design and Prediction of Novel Anthracenone-Based Scaffolds with Desired Properties

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like 1-AHAQ, guiding the design of new functional materials. nih.gov For 1-amino-4-hydroxy-9,10-anthraquinone, theoretical methods such as Density Functional Theory (DFT) have been employed to study its structure and spectroscopic properties. nih.govresearchgate.net

These computational studies have successfully optimized the molecule's geometry, with results showing good agreement with experimental data from X-ray diffraction. nih.govresearchgate.net Theoretical analyses have also been used to characterize the intramolecular hydrogen bonds and to calculate and interpret infrared and electronic spectra. nih.govresearchgate.net Furthermore, DFT has been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a Cobalt(III) complex of 1-AHAQ, providing insight into its electrochemical behavior. acs.org By predicting how structural modifications will affect electronic and physical properties, these computational approaches accelerate the discovery of novel anthracenone-based scaffolds tailored for specific applications, from electronics to catalysis. nih.govacs.org

Table 2: Computational Methods Applied to 1-AHAQ and its Derivatives

Computational Method Property Studied Finding
Density Functional Theory (DFT) Optimized Geometrical Parameters Good agreement with X-ray diffraction data. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis Hydrogen Bonding Indicated two types of hydrogen bonds in the molecule. nih.gov
Time-Dependent DFT (TDDFT) Electronic Spectra Corroborated experimental spectroscopic results. nih.govresearchgate.net

Role in Environmental Chemistry and Catalysis

Anthraquinone derivatives are recognized for their photochemical activity and their ability to act as photosensitizers and redox-active electron transfer mediators. nih.gov These properties are highly relevant to environmental applications, such as the degradation of organic pollutants in water. nih.gov Under UV or visible light irradiation, anthraquinones can transition to an excited state and initiate chemical reactions, such as the formation of radical species that can break down persistent contaminants. nih.gov

While direct studies on 1-AHAQ in this context are limited, related compounds have shown significant potential. For example, 1-amino-2-bromo-4-hydroxy-9,10-anthracenedione and 2-amino-9,10-anthracenedione have been patented for use in treating wastewater contaminated with azo dyes. researchgate.net The structural and electronic similarities suggest that 1-AHAQ could also serve as an effective photocatalyst. Future research could focus on immobilizing 1-AHAQ onto semiconductor materials or polymer supports to create robust and reusable systems for environmental remediation. Additionally, the amino and hydroxy groups could be leveraged to catalyze specific organic reactions, expanding its utility beyond photocatalysis. rsc.org

Conclusion and Future Perspectives in 1 Ahaq Research

Synthesis of Key Research Findings on 1-Amino-4-hydroxy-9,10-anthracenedione

1-Amino-4-hydroxy-9,10-anthracenedione, also known as 1-amino-4-hydroxy-10H-anthracen-9-one or C.I. Disperse Red 15, is a synthetic compound belonging to the anthraquinone (B42736) class. biointerfaceresearch.comworlddyevariety.com Historically, its primary application has been in the textile industry as a disperse dye for hydrophobic fibers such as polyester (B1180765), polyamide, and acetate. worlddyevariety.comacs.org Its effectiveness in this capacity stems from its non-ionic nature and low water solubility, which allows it to penetrate and color synthetic fabrics. worlddyevariety.com

Beyond its role as a colorant, research has illuminated the diverse chemical reactivity and potential applications of 1-amino-4-hydroxy-9,10-anthracenedione. It serves as a crucial intermediate in the synthesis of more complex molecules and a variety of derivatives. biointerfaceresearch.com Investigations into its biological activity have revealed its potential as an analogue of anthracycline anticancer drugs. nih.govnih.gov Studies have shown that it can interact with DNA and induce apoptosis in cancer cells. nih.govnih.gov Furthermore, derivatives of 1-amino-4-hydroxy-9,10-anthracenedione have been explored for a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. biointerfaceresearch.comnih.gov

In the realm of materials science, this compound has been utilized in the development of multicolor photoinitiator systems. biointerfaceresearch.com Its structural backbone is also a subject of interest in the creation of novel functional materials.

Table 1: Key Research Findings on 1-Amino-4-hydroxy-9,10-anthracenedione

Research Area Key Findings
Textile Chemistry Primary application as C.I. Disperse Red 15 for dyeing synthetic fibers like polyester and polyamide. worlddyevariety.comacs.org
Medicinal Chemistry Acts as an analogue of anthracycline anticancer drugs, showing interaction with DNA and induction of apoptosis. nih.govnih.gov
Serves as a precursor for synthesizing derivatives with potential anticancer, antiviral, and anti-inflammatory activities. biointerfaceresearch.comnih.govnih.gov
Materials Science Used in the formulation of multicolor photoinitiator systems for polymerization. biointerfaceresearch.com
Synthetic Chemistry A valuable intermediate for the synthesis of a variety of more complex organic molecules. biointerfaceresearch.com

Identification of Unexplored Research Avenues and Persistent Challenges

Despite the existing body of research, several avenues concerning 1-amino-4-hydroxy-9,10-anthracenedione remain underexplored, and certain challenges persist.

Unexplored Research Avenues:

Broadening Biological Screening: While its anticancer potential is being investigated, a comprehensive screening of 1-amino-4-hydroxy-9,10-anthracenedione and its derivatives against a wider array of biological targets, including different cancer cell lines, viruses, and inflammatory pathways, is warranted.

Nanomaterial Conjugation: The potential of conjugating this compound with nanomaterials to enhance its therapeutic efficacy, for instance in photodynamic therapy, remains a largely unexplored area. mdpi.com

Advanced Materials Development: Its application in creating advanced functional materials, such as organic semiconductors, sensors, and redox-flow batteries, is an emerging field with significant potential. biointerfaceresearch.com

Environmental Applications: The use of 1-amino-4-hydroxy-9,10-anthracenedione derivatives in environmental remediation, for example, as catalysts for wastewater treatment, is a novel research direction. biointerfaceresearch.comresearchgate.net

Persistent Challenges:

Toxicity Concerns: As an analogue of anthracyclines, a significant challenge is to mitigate the potential for cardiotoxicity, a known side effect of this class of anticancer drugs. nih.gov Future research must focus on designing derivatives with improved safety profiles.

Synthetic Complexity: While the parent compound is readily available, the synthesis of complex and highly functionalized derivatives can be challenging, requiring multi-step processes and potentially leading to low yields.

Structural Characterization: A notable challenge has been the difficulty in obtaining single crystals of its metal complexes, which hinders detailed structural elucidation through X-ray diffraction studies and a comprehensive understanding of their properties. acs.orgnih.gov

Solubility and Stability: The low aqueous solubility of 1-amino-4-hydroxy-9,10-anthracenedione can be a limitation in certain biological and material applications. worlddyevariety.com Ensuring the stability of its derivatives under various conditions also remains a key consideration.

Table 2: Unexplored Research Avenues and Persistent Challenges

Category Description
Unexplored Avenues - Comprehensive biological screening against diverse targets.
- Conjugation with nanomaterials for enhanced therapeutic effects. mdpi.com
- Development of advanced functional materials (e.g., organic electronics). biointerfaceresearch.com
- Application in environmental remediation technologies. biointerfaceresearch.comresearchgate.net
Persistent Challenges - Mitigating potential cardiotoxicity associated with anthracycline analogues. nih.gov
- Overcoming synthetic complexities in derivatization.
- Difficulties in the structural characterization of metal complexes. acs.orgnih.gov
- Addressing issues of low aqueous solubility and compound stability. worlddyevariety.com

Future Trajectories and Potential for Interdisciplinary Collaborations in Anthracenone (B14071504) Research

The future of research on this compound and its derivatives is poised to be highly interdisciplinary, branching out from its traditional applications into cutting-edge scientific fields.

Future Research Trajectories:

Medicinal Chemistry and Pharmacology: The design and synthesis of novel derivatives with enhanced biological activity and selectivity will be a primary focus. This includes the development of targeted anticancer agents with reduced side effects, as well as new antiviral and anti-inflammatory drugs. biointerfaceresearch.comnih.gov The exploration of its metal complexes as therapeutic agents is also a promising direction. acs.orgnih.gov

Materials Science and Engineering: A significant future trajectory lies in the incorporation of this anthraquinone scaffold into advanced materials. This could lead to the development of new polymers with unique optical and electronic properties, organic light-emitting diodes (OLEDs), and chemical sensors.

Environmental Science: Further research into the application of this compound derivatives in environmental contexts, such as the development of more efficient catalysts for pollutant degradation, is anticipated. biointerfaceresearch.comresearchgate.net

Potential for Interdisciplinary Collaborations:

The multifaceted nature of this compound necessitates collaborations between various scientific disciplines to unlock its full potential.

Chemistry and Biology: Organic chemists can synthesize novel derivatives, which can then be evaluated by biologists and pharmacologists for their therapeutic potential.

Materials Science and Chemistry: Chemists can design and synthesize anthracenone-based molecules with specific properties, which materials scientists can then fabricate into functional devices.

Environmental Science and Engineering: The development of new environmental remediation technologies based on this compound will require the expertise of both environmental scientists to identify key challenges and chemical engineers to design and scale up practical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-4-hydroxy-10H-anthracen-9-one, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the anthracene core. A common route includes:

Nitration : Introduce a nitro group at the 1-position of anthracene.

Reduction : Convert the nitro group to an amino group using catalytic hydrogenation or borane-THF complexes .

Hydroxylation : Achieve hydroxy substitution at the 4-position via electrophilic aromatic substitution or hydrolysis under controlled pH .

Purification : Use column chromatography (e.g., silica gel) or recrystallization (e.g., 2-propanol/ether mixtures) to isolate the product .

  • Key Optimization : Reaction temperature (e.g., reflux conditions for borane-THF reductions ) and stoichiometric ratios of alkylating agents to avoid side products.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks:
  • A singlet (~δ 4.10 ppm) for methoxy groups in intermediates .
  • Doublets/triplets (δ 6.6–8.3 ppm) for aromatic protons, confirming anthracene substitution patterns .
  • Broad peaks (δ 5–6 ppm) for -NH or -OH protons, depending on solvent .
  • 13C NMR : Identify carbonyl carbons (δ 180–190 ppm) and aromatic carbons (δ 110–140 ppm) .
  • Deuterated Solvents : Use DMSO-d6 to enhance solubility and resolve exchangeable protons .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be resolved?

  • Methodological Answer :

  • Challenges :

Planarity : The anthracene core is nearly planar (r.m.s. deviation ~0.04 Å), but substituents like -NH2 and -OH can introduce torsional strain .

Hydrogen Bonding : Intermolecular O–H⋯O and C–H⋯O interactions may create disordered crystal lattices .

  • Solutions :
  • Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data .
  • Employ low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .
  • Apply absorption corrections (e.g., multi-scan methods) for accurate intensity measurements .

Q. How can researchers resolve contradictory data in synthetic yields or spectroscopic results for derivatives of this compound?

  • Methodological Answer :

  • Root Cause Analysis :

Reaction Intermediates : Impurities from incomplete nitration/reduction steps can skew yields . Validate intermediates via TLC or HPLC.

Solvent Effects : Polar solvents (e.g., DMSO) may stabilize tautomeric forms, altering NMR spectra . Compare data across solvents.

  • Experimental Design :
  • Use control reactions (e.g., omitting catalysts) to identify side reactions.
  • Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model HOMO-LUMO gaps and predict sites for electrophilic attack .
  • Molecular Dynamics : Simulate solvent interactions to assess solubility trends (e.g., in ethanol vs. DMF) .
  • Software Tools : Gaussian or ORCA for quantum mechanics; Mercury for crystal packing analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.